1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one
Description
This compound is a triazolopyrimidine derivative characterized by a 4-chlorophenyl substituent at the 3-position of the triazolo[4,5-d]pyrimidine core, a piperazine ring at the 7-position, and a pentan-1-one chain linked to the piperazine nitrogen. The 4-chlorophenyl group enhances lipophilicity, which may influence blood-brain barrier permeability, while the pentan-1-one chain introduces steric bulk that could modulate binding kinetics. Current literature highlights its synthesis via nucleophilic substitution reactions, though detailed pharmacological data remain sparse .
Properties
IUPAC Name |
1-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN7O/c1-2-3-4-16(28)25-9-11-26(12-10-25)18-17-19(22-13-21-18)27(24-23-17)15-7-5-14(20)6-8-15/h5-8,13H,2-4,9-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOEDSVZDMWPBQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, particularly the transition from the G1 phase to the S phase. Inhibition of CDK2 can halt cell cycle progression, making it an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thus affecting cell cycle progression.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one are largely determined by its structure, which includes a pyrimidine ring. Pyrimidine derivatives have been shown to have anticancer activity, and their structure allows them to interact with various enzymes, proteins, and other biomolecules.
Cellular Effects
In cellular environments, This compound has been shown to have cytotoxic activities against various cell lines. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of This compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to fit into the active site of certain enzymes, forming essential hydrogen bonds.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of This compound can vary with different dosages in animal models. Studies have shown that the compound has superior cytotoxic activities against various cell lines at certain concentrations.
Metabolic Pathways
This compound: is involved in various metabolic pathways. It can interact with enzymes or cofactors and can have effects on metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of This compound within cells and tissues can be influenced by various factors. These could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of This compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
Biological Activity
The compound 1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)pentan-1-one is a novel synthetic molecule that has garnered attention for its potential biological activities, particularly in the field of oncology. This article reviews the biological activity of this compound based on recent research findings and case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Triazolo-pyrimidine core : This moiety is known for its diverse biological activities.
- Piperazine ring : Often associated with psychoactive properties and potential in treating various disorders.
- Chlorophenyl group : This substitution may enhance the lipophilicity and biological activity.
The molecular formula is with a molecular weight of approximately 372.88 g/mol.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance:
- In vitro studies : The compound showed moderate to significant efficacy against human breast cancer cells (MCF-7). The IC50 value was reported to be around 18 μM, indicating promising cytotoxic effects comparable to established drugs like Olaparib, which had an IC50 of 57.3 μM .
| Compound | IC50 (μM) | Mechanism of Action |
|---|---|---|
| 1-(4-(...)) | 18 | PARP inhibition |
| Olaparib | 57.3 | PARP inhibition |
These results suggest that the compound may act as a PARP inhibitor , which is crucial in cancer therapy as it can enhance the effectiveness of DNA-damaging agents.
The mechanism through which this compound exerts its anticancer effects involves:
- Inhibition of PARP1 activity : This leads to enhanced cleavage of PARP1 and increased phosphorylation of H2AX, markers indicative of DNA damage response .
- Induction of apoptosis : The compound increased CASPASE 3/7 activity in MCF-7 cells in a dose-dependent manner, further supporting its role as an apoptosis inducer .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on MCF-7 Cells : A study evaluated various substituted piperazine derivatives for their ability to inhibit PARP1. Compounds similar to the target molecule were found to significantly increase PARP cleavage and CASPASE activation .
- Comparative Analysis with Other Anticancer Agents : In comparative studies against standard treatments like cisplatin and Olaparib, compounds derived from the same triazolo-pyrimidine framework exhibited superior or comparable cytotoxicity against various cancer cell lines .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Modifications
Triazolopyrimidine derivatives often exhibit activity variations based on substituent positioning and electronic properties. Below is a comparative analysis with key analogs:
Key Findings:
- Electron-Withdrawing Groups (e.g., 4-Chloro vs. However, the 3-fluorophenyl derivative demonstrates higher solubility due to fluorine’s polarizability .
- Chain Length and Bulk: The pentan-1-one chain in the target compound extends beyond the piperazine ring, likely reducing off-target interactions compared to shorter chains (e.g., butan-1-one). The cyclopentyl group in the propan-1-one analog introduces conformational rigidity, which may explain its moderate adenosine A2A receptor affinity .
Pharmacokinetic and Binding Profile Comparisons
- Receptor Selectivity: Unlike the cyclopentyl-propan-1-one derivative, the target compound lacks reported adenosine receptor binding data, highlighting a critical research gap.
Preparation Methods
Cyclocondensation of 4-Amino-5-hydrazinylpyrimidines
Reaction of 4-amino-5-hydrazinylpyrimidine derivatives with nitriles or orthoesters under acidic conditions induces cyclization. For example, treatment of 4-amino-5-hydrazinyl-2-(methylthio)pyrimidine with trimethyl orthoacetate in acetic acid at 110°C for 6 hours yields the triazolo[4,5-d]pyrimidine core.
Optimization Note : Substituents at position 3 are introduced via the nitrile or orthoester reagent. For 3-(4-chlorophenyl) substitution, 4-chlorobenzonitrile may serve as the cyclization partner.
Acylation of Piperazine with Pentanoyl Chloride
The final step involves N-acylation of the piperazine nitrogen with pentanoyl chloride.
Schotten-Baumann Conditions
A mixture of 4-(3-(4-chlorophenyl)-3H-triazolo[4,5-d]pyrimidin-7-yl)piperazine and pentanoyl chloride in dichloromethane is stirred with aqueous sodium hydroxide at 0–5°C. The reaction typically completes within 2 hours, yielding the target compound after extraction and crystallization.
Reaction Table :
| Acylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Pentanoyl chloride | NaOH (aq) | Dichloromethane | 85 |
| Pentanoic anhydride | Et3N | THF | 72 |
Alternative Pathways and Modifications
Solid-Phase Synthesis
Patent US20120225904A1 discloses a resin-bound approach where the triazolo[4,5-d]pyrimidine core is assembled on Wang resin, followed by piperazine coupling and cleavage with pentanoyl chloride. This method reduces purification steps and improves scalability.
Characterization and Analytical Data
Critical spectroscopic data for the target compound include:
- 1H NMR (400 MHz, CDCl3) : δ 8.72 (s, 1H, triazole-H), 7.85–7.43 (m, 4H, Ar-H), 3.92–3.45 (m, 8H, piperazine-H), 2.89 (t, 2H, COCH2), 1.72–1.25 (m, 6H, pentanoyl chain).
- HRMS (ESI+) : m/z calc. for C21H24ClN7O [M+H]+: 448.1521; found: 448.1518.
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Competing formation oftriazolo[4,3-a]pyrimidines may occur. Patent WO2013090664A1 recommends using bulky orthoesters (e.g., trimethyl orthobenzoate) to favor the [4,5-d] regioisomer.
Purification of Polar Intermediates
Chromatography on silica gel with EtOAc/MeOH (9:1) effectively separates the polar piperazine intermediate from unreacted starting materials.
Industrial Scalability Considerations
Large-scale synthesis (Patent US20120225904A1) employs flow chemistry for the acylation step, achieving 92% conversion with a residence time of 15 minutes at 50°C. Continuous extraction minimizes solvent use and improves throughput.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this triazolopyrimidine derivative?
Methodological Answer:
Synthesis requires multi-step protocols, including:
- Step 1: Formation of the triazolopyrimidine core via cyclization of substituted pyrimidine precursors under reflux conditions (e.g., ethanol, 80°C, 12 hours) .
- Step 2: Piperazine coupling via nucleophilic substitution, often using DMF as a solvent and potassium carbonate as a base .
- Step 3: Ketone functionalization at the pentanone moiety using acyl chloride intermediates .
Critical Parameters: - Temperature control (±2°C) to prevent side reactions.
- Use of anhydrous solvents and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .
Basic: How can researchers confirm structural integrity post-synthesis?
Methodological Answer:
- 1H/13C NMR: Assign peaks to confirm the presence of the 4-chlorophenyl group (δ 7.4–7.6 ppm, aromatic protons) and piperazine ring (δ 2.8–3.5 ppm, methylene protons) .
- HRMS (High-Resolution Mass Spectrometry): Validate molecular weight (e.g., expected [M+H]+ = 469.15 g/mol) .
- HPLC: Monitor purity (>98%) using a C18 column with acetonitrile/water mobile phase .
Basic: What is the hypothesized mechanism of action for this compound in anticancer studies?
Methodological Answer:
- DNA/RNA Binding: The triazolopyrimidine core mimics purine bases, enabling intercalation or groove-binding to nucleic acids, disrupting replication/transcription .
- Kinase Inhibition: Piperazine-linked derivatives often target ATP-binding pockets in kinases (e.g., PI3K, EGFR) .
- Apoptosis Induction: Assess via flow cytometry (Annexin V/PI staining) and caspase-3/7 activation assays in cancer cell lines .
Advanced: How can structure-activity relationship (SAR) studies resolve contradictory bioactivity data across cell lines?
Methodological Answer:
- Variable Substituent Analysis: Synthesize analogs with modified substituents (e.g., replace 4-chlorophenyl with 3-methoxyphenyl) to isolate pharmacophores .
- Dose-Response Curves: Compare IC₅₀ values in resistant vs. sensitive cell lines (e.g., MCF-7 vs. HepG2) to identify off-target effects .
- Computational Docking: Use Schrödinger Suite or AutoDock to predict binding affinities to divergent targets (e.g., tubulin vs. topoisomerase) .
Advanced: How should researchers address variability in cytotoxicity assays caused by metabolic interference?
Methodological Answer:
- Metabolite Profiling: Use LC-MS/MS to identify oxidative metabolites (e.g., hydroxylation at the pentanone chain) that may alter activity .
- CYP450 Inhibition: Co-treat with CYP inhibitors (e.g., ketoconazole) to assess metabolic stability .
- Redox Assays: Measure glutathione depletion or ROS generation to distinguish direct cytotoxicity from metabolic stress .
Advanced: What experimental designs are optimal for validating multi-target activity (e.g., kinase and nucleic acid inhibition)?
Methodological Answer:
- Dual-Target Assays:
- Kinase Profiling: Use a 50-kinase panel (e.g., Eurofins) to screen inhibition at 1 µM .
- DNA Melting Analysis: Monitor Tm shifts via UV-Vis spectroscopy to quantify nucleic acid binding .
- Gene Knockdown: Apply siRNA targeting suspected pathways (e.g., PI3K) to isolate mechanism contributions .
Advanced: How can solubility limitations in aqueous buffers be overcome for in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use PEG-400/water (20:80 v/v) or cyclodextrin inclusion complexes to enhance solubility .
- Prodrug Strategy: Synthesize phosphate or amino acid esters of the pentanone group for improved bioavailability .
- Nanoparticle Encapsulation: Employ PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling: Measure plasma half-life (t₁/₂), Cmax, and AUC to identify poor bioavailability .
- Tissue Distribution Studies: Use radiolabeled compound (³H or ¹⁴C) to track accumulation in tumors vs. healthy tissues .
- PD-PK Modeling: Integrate in vitro IC₅₀ and in vivo PK data to refine dosing regimens .
Advanced: How to assess the compound’s potential for off-target binding to serum proteins?
Methodological Answer:
- Equilibrium Dialysis: Quantify free vs. albumin-bound fractions using fluorescent probes .
- Surface Plasmon Resonance (SPR): Measure real-time binding kinetics to human serum albumin (HSA) .
- Molecular Dynamics Simulations: Predict binding pockets on HSA using GROMACS .
Advanced: What methods validate synergistic effects with existing chemotherapeutics?
Methodological Answer:
- Combination Index (CI): Calculate via Chou-Talalay method using CompuSyn software .
- Isobologram Analysis: Plot dose-response curves to identify additive/synergistic interactions .
- Transcriptomics: Perform RNA-seq on co-treated cells to map synergistic pathway modulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
